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Compound of Interest

Compound Name:
Carbomethoxycarbonyl-D-Pro-D-

Phe-OBzl

Cat. No.: B140510 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR)

characterization of the dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. It includes

protocols for sample preparation, data acquisition, and an illustrative analysis of expected NMR

data.

Introduction
Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a protected dipeptide composed of D-proline

and D-phenylalanine. The N-terminus is protected by a carbomethoxycarbonyl group, and the

C-terminus is protected as a benzyl ester. NMR spectroscopy is an essential analytical

technique for the structural elucidation and purity assessment of such synthetic peptides. This

application note details the standard procedures for acquiring and interpreting ¹H and ¹³C NMR

spectra for this compound. While specific experimental data for this exact molecule is not

widely available, this note provides an expected data range based on analogous structures and

general principles of peptide NMR.
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The following tables summarize the expected chemical shifts (δ) for Carbomethoxycarbonyl-
D-Pro-D-Phe-OBzl. These are estimated values based on typical chemical shifts for the amino

acid residues and protecting groups in similar chemical environments. Actual experimental

values may vary depending on the solvent and other experimental conditions.

Table 1: Illustrative ¹H NMR Data

Protons Multiplicity
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

Phe-NH d 6.5 - 7.5 ~8.0

Phe-CαH m 4.6 - 4.9 -

Phe-CβH₂ m 2.9 - 3.2 -

Pro-CαH m 4.3 - 4.6 -

Pro-CβH₂ m 1.8 - 2.2 -

Pro-CγH₂ m 1.8 - 2.2 -

Pro-CδH₂ m 3.4 - 3.7 -

OCH₃ s 3.7 - 3.9 -

OBzl-CH₂ s 5.0 - 5.3 -

Aromatic-H m 7.2 - 7.4 -

Table 2: Illustrative ¹³C NMR Data
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Carbon Atom Chemical Shift (δ, ppm)

Phe C=O 170 - 173

Pro C=O 170 - 173

Carbomethoxycarbonyl C=O 155 - 158

Phe Cα 53 - 56

Phe Cβ 37 - 40

Pro Cα 59 - 62

Pro Cβ 28 - 31

Pro Cγ 24 - 27

Pro Cδ 46 - 49

OCH₃ 52 - 54

OBzl-CH₂ 66 - 69

Aromatic C 127 - 136

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

Sample Purity: Ensure the dipeptide sample is of high purity (>95%) to minimize interfering

signals from impurities.[1]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Common choices for peptides include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆

(DMSO-d₆), or methanol-d₄ (CD₃OD).[3][4] The choice of solvent can affect the chemical

shifts of labile protons (e.g., amide NH).

Concentration: For a small molecule like Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl
(Molecular Weight: 442.49 g/mol ), a concentration of 5-20 mg/mL is typically sufficient for ¹H
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and ¹³C NMR.[3][5] Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated

solvent.[1][5]

Sample Handling:

Use clean, dry, and unscratched NMR tubes.[2][3] Standard 5 mm tubes are appropriate

for most routine experiments.[1]

Dissolve the sample in a separate vial before transferring it to the NMR tube to ensure

complete dissolution and allow for filtration if solid particles are present.[5]

Transfer the solution to the NMR tube using a Pasteur pipette, ensuring the sample height

is adequate for the spectrometer (typically 4-5 cm).[1]

Cap the NMR tube securely to prevent solvent evaporation.[4]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to

the residual solvent peak is often sufficient.

NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard

NMR spectrometer (e.g., 400 or 500 MHz).

1D ¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

1D ¹³C NMR:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_73323-65-6_1HNMR.htm
https://www.mdpi.com/2673-401X/3/1/3
https://www.benchchem.com/pdf/Application_Note_NMR_Spectroscopic_Characterization_of_Boc_Trp_Phe_OMe.pdf
https://www.mdpi.com/2673-401X/3/1/3
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-Phe-OMe
https://www.chemicalbook.com/SpectrumEN_73323-65-6_1HNMR.htm
https://www.benchchem.com/pdf/Application_Note_NMR_Spectroscopic_Characterization_of_Boc_Trp_Phe_OMe.pdf
https://www.mdpi.com/2673-401X/3/1/3
https://www.benchchem.com/pdf/Application_Note_NMR_Spectroscopic_Characterization_of_Boc_Trp_Phe_OMe.pdf
https://www.sigmaaldrich.com/US/en/product/aldrich/421707
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: 200-250 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings, which helps in assigning protons

within the same amino acid residue.

Pulse Program: Standard COSY experiment.

Spectral Width: 12-16 ppm in both dimensions.

Data Points: 1024 x 256 or 2048 x 512.

2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence):

Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of the

¹³C spectrum.

Pulse Program: Standard HSQC or HMQC experiment.

Spectral Width: 12-16 ppm (¹H dimension) and 160-200 ppm (¹³C dimension).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl.
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Caption: Workflow for NMR characterization of the dipeptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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